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molecular formula C13H10N2 B8532175 2-Biphenylylcyanamide

2-Biphenylylcyanamide

Cat. No. B8532175
M. Wt: 194.23 g/mol
InChI Key: IGZBOYMQUSKIBB-UHFFFAOYSA-N
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Patent
US05302720

Procedure details

A suspension of N-(2-biphenylyl)thiourea (7.8 g) in water (60 ml) was reacted with a solution of potassium hydroxide (19.15 g) in water (60 ml), lead acetate trihydrate (12.96) in water (60 ml) was added and the reaction mixture heated at 90°-95° C. for 30 minutes and filtered. The filtrate was acidified with acetic acid with cooling to yield 2-biphenylylcyanamide as a colourless solid (m.p. 85°-87° C.).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
19.15 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]([NH2:10])=S.[OH-].[K+]>O.O.O.O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C>[C:1]1([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8]#[N:10] |f:1.2,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
C1(=C(C=CC=C1)NC(=S)N)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.15 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated at 90°-95° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
with cooling

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)NC#N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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